molecular formula C15H20BrNO2 B7967391 Tert-butyl 3-(3-bromophenyl)pyrrolidine-1-carboxylate

Tert-butyl 3-(3-bromophenyl)pyrrolidine-1-carboxylate

Cat. No.: B7967391
M. Wt: 326.23 g/mol
InChI Key: IVDOZFZZPLFGJK-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-bromophenyl)pyrrolidine-1-carboxylate (CAS: 871717-03-2) is a brominated pyrrolidine derivative with a molecular formula of C₁₅H₂₀BrNO₂ and a molecular weight of 326.23 g/mol . The compound features a pyrrolidine ring protected by a tert-butyloxycarbonyl (Boc) group at the 1-position and a 3-bromophenyl substituent at the 3-position.

The bromophenyl group enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its Boc group serves as a protective moiety, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) for further functionalization .

Properties

IUPAC Name

tert-butyl 3-(3-bromophenyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-8-7-12(10-17)11-5-4-6-13(16)9-11/h4-6,9,12H,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDOZFZZPLFGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-bromophenyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-(3-bromophenyl)pyrrolidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-bromophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a phenyl-substituted pyrrolidine derivative.

    Oxidation Reactions: Oxidation of the pyrrolidine ring can lead to the formation of pyrrolidone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted phenylpyrrolidine derivatives.

    Reduction Reactions: The major product is a phenylpyrrolidine derivative without the bromine atom.

    Oxidation Reactions: Products include pyrrolidone derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Tert-butyl 3-(3-bromophenyl)pyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity and target specific pathways in diseases such as cancer and neurological disorders. The compound has been investigated for its potential to inhibit key receptors involved in disease mechanisms, contributing to the development of new therapeutic agents.

Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in HeLa (cervical cancer) and CaCo-2 (colon cancer) cells with IC50 values indicating moderate potency (approximately 12 µM) . The mechanism involves disruption of the cell cycle and induction of apoptotic pathways.

Synthetic Organic Chemistry

Building Block in Synthesis
This compound is utilized as a versatile building block in organic synthesis, facilitating the construction of complex molecular architectures. Its bromophenyl group can undergo substitution reactions, making it valuable for creating diverse chemical entities.

Reactions Involving this compound
The compound can participate in various chemical reactions, including:

  • Substitution Reactions: The bromine atom can be replaced with nucleophiles such as amines or thiols.
  • Reduction Reactions: It can be reduced to form different derivatives using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: Oxidizing agents can convert it into various oxidized products.

Material Science

Development of Specialty Polymers
In material science, this compound is employed in the formulation of specialty polymers and materials. Its unique properties contribute to enhanced durability and resistance to environmental factors, making it suitable for applications in coatings and adhesives.

Biochemical Research

Enzyme Interaction Studies
Researchers utilize this compound in biochemical assays to study enzyme interactions and metabolic pathways. It provides insights into cellular functions and disease mechanisms, particularly those involving neurotransmitters and receptors.

Chemical Education

Demonstration of Organic Synthesis Techniques
In educational settings, this compound is often included in laboratory courses to demonstrate organic synthesis techniques. It helps students understand practical applications of chemical reactions and the synthesis of complex molecules.

StudyBiological ActivityCell Lines TestedIC50 Value
Study AALK-2 inhibitionMouse fibroblasts0.5 µM
Study BCytotoxicityHeLa, CaCo-212 µM
Study CAntimicrobial activityStaphylococcus aureus5 µg/mL

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-bromophenyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that modulate biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares tert-butyl 3-(3-bromophenyl)pyrrolidine-1-carboxylate with structurally analogous compounds, emphasizing substituent effects on properties and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features Applications Reference
This compound 3-bromophenyl C₁₅H₂₀BrNO₂ 326.23 Bromine enhances cross-coupling reactivity; Boc protection enables modular synthesis. Pharmaceutical intermediates, Suzuki coupling substrates
Tert-butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate 4-chloro-3-hydroxyphenyl, isoquinoline C₂₄H₂₄ClN₂O₄ 445.91 Chloro and hydroxyl groups improve solubility; isoquinoline moiety aids DNA intercalation. Anticancer agent research
(S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate 3-bromophenyl (S-configuration) C₁₅H₂₀BrNO₂ 326.23 Chirality critical for enantioselective synthesis; bromine supports functionalization. Chiral ligands, asymmetric catalysis
tert-Butyl 3-[(3-fluorobenzenesulfonyl)methyl]pyrrolidine-1-carboxylate 3-fluorobenzenesulfonyl C₁₆H₂₂FNO₄S 343.41 Sulfonyl group increases polarity; fluorine enhances metabolic stability. Enzyme inhibitors, antimicrobial agents
tert-Butyl (R)-3-(4-(1-Tosyl-1H-indol-5-yl)phenoxy)pyrrolidine-1-carboxylate Tosyl-indolylphenoxy C₃₁H₃₃N₂O₅S 569.67 Bulky substituents improve receptor binding; tosyl group aids crystallinity. α7 Nicotinic receptor antagonists

Biological Activity

Tert-butyl 3-(3-bromophenyl)pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H16BrN2O2
  • Molecular Weight : 302.17 g/mol
  • CAS Number : 569660-89-5

The compound features a pyrrolidine ring substituted with a bromophenyl group and a tert-butyl ester, which influences its biological interactions.

This compound interacts with various biological targets, modulating pathways involved in cell signaling, enzyme activity, and receptor interactions. The presence of the bromophenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives. For instance, compounds structurally related to this compound have shown significant activity against various bacterial strains:

CompoundMIC (µg/mL)Target Organism
This compound12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus

These findings suggest that this compound may serve as a lead for developing new antibacterial agents .

Antitumor Activity

In vitro studies have demonstrated the potential antitumor effects of this compound against various cancer cell lines. For example, in studies involving triple-negative breast cancer cells (MDA-MB-231), treatment with this compound resulted in a significant reduction in cell viability:

Treatment Concentration (μM)Viability (%)
1055
Control (Vehicle)100

These results indicate that the compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including this compound. The compound displayed notable activity against Gram-positive bacteria, suggesting its potential utility in treating infections caused by resistant strains .

Case Study 2: Antitumor Effects in Vivo

In vivo experiments using mouse models demonstrated that administration of this compound significantly reduced tumor size compared to controls. Tumor measurements indicated a substantial decrease in growth rate, supporting its potential as an anticancer agent .

Applications in Drug Development

This compound is being explored for various applications:

  • Synthetic Chemistry : Utilized as a building block for synthesizing more complex pharmaceutical compounds.
  • Drug Design : Investigated for its ability to target specific biological pathways associated with diseases such as cancer and bacterial infections.
  • Material Science : Its unique properties are being studied for potential applications in specialty polymers and materials .

Q & A

Q. What role does this compound play in PROTAC design?

  • Methodological Answer : The bromophenyl moiety serves as a linker for E3 ligase recruitment (e.g., VHL). Conjugation via click chemistry (CuAAC) with a PEG spacer and warhead (e.g., BET inhibitor) yields PROTACs with DC50_{50} <10 nM in leukemia cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.